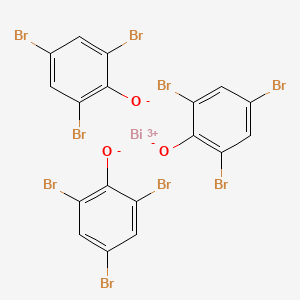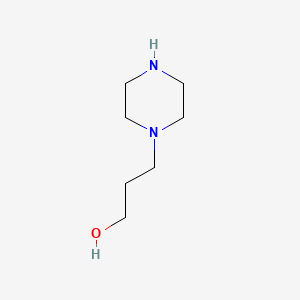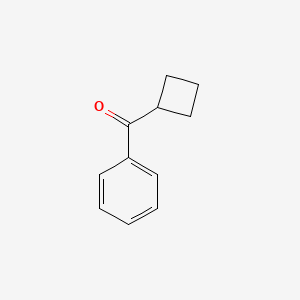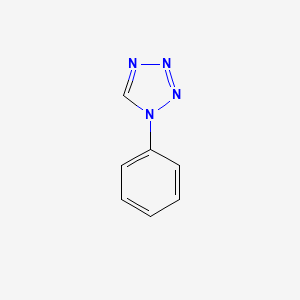
1-Phenyl-1H-tetrazole
Overview
Description
1-Phenyl-1H-tetrazole-5-thiol is a synthetic compound that has been used in various applications. It is an effective inhibitor of aluminum corrosion in 1M HCl solution . It has also been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenylisothiocyanate with NaN3 in water as a solvent . The tetrazole-5-thiol derivatives were synthesized by the alkylation reaction of the compound with chloroacetone, phenacyl bromide, and chloromethyl acetate respectively .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . It was also used in the synthesis of metalated tetradecyl sulfone .Physical and Chemical Properties Analysis
This compound is a crystalline light yellow powder and is odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction .Scientific Research Applications
Regioselective Formal Hydroamination of Styrenes
- Application : 1-Phenyl-1H-tetrazole-5-thiol (PT-thiol) is used in a unique Markovnikov-selective formal hydroamination of styrenyl compounds. This process leads to the formation of tetrazolothione moieties in an atom-economical manner, demonstrating its potential in organic synthesis (Savolainen, Han, & Wu, 2014).
X-ray Structure Determination and Molecular Docking Studies
- Application : The structure of derivatives like 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole has been determined using X-ray crystallography. Docking studies with cyclooxygenase-2 enzyme highlight its potential in molecular biology and pharmaceutical research (Al-Hourani et al., 2015).
Synthesis of Antibacterially Active Compounds
- Application : 5-Phenyl-1H-tetrazole has been utilized in designing a novel, heterogeneous, and recyclable magnetic Brønsted acidic ionic liquid for synthesizing 1-carbamoyl-1-phenylureas. These compounds exhibit antibacterial properties, indicating its role in the development of new antibiotics (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).
Corrosion Inhibition for Pipeline Steel
- Application : 1-Phenyl-1H-tetrazol (PHT) has been studied as an efficient corrosion inhibitor for X65 steel in a sulfuric acid environment. This application is significant in industrial chemistry, particularly in the context of pipeline protection (Tao, 2021).
Synthesis, Structure, and Decomposition Analysis
- Application : The synthesis and structural analysis of various phenyl tetrazole derivatives, including their thermal decomposition, have been extensively studied. These findings are relevant in materials science, especially in the context of heat-resistant materials and explosives (Yılmaz et al., 2015).
Corrosion Inhibition in Acid Solutions
- Application : The inhibition efficiency of tetrazole derivatives, including this compound, in preventing aluminum corrosion in acidic solutions has been demonstrated. This supports its use in industrial applications involving metal protection (Khaled, Khaled, & Al‐qahtani, 2009).
Multicomponent Reactions for Tetrazole Derivatives
- Application : The use of multicomponent reactions in preparing substituted tetrazole derivatives has implications in medicinal chemistry and drug design, given the metabolic stability and physicochemical properties of tetrazole scaffolds (Neochoritis, Zhao, & Dömling, 2019).
Mechanism of Action
Target of Action
1-Phenyl-1H-tetrazole is a synthetic compound that has been studied for its potential biological activities It’s worth noting that tetrazole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes like cytochrome p450 .
Mode of Action
For instance, some tetrazole derivatives have been found to inhibit the fungal enzyme cytochrome P450 . This inhibition can disrupt the normal functioning of the target organism, leading to the desired biological effect.
Biochemical Pathways
Given the potential inhibitory action on enzymes like cytochrome p450, it’s plausible that this compound could affect various metabolic pathways within the target organism .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound could potentially have favorable pharmacokinetic properties, including good bioavailability.
Result of Action
Given the potential inhibitory action on enzymes like cytochrome p450, it’s plausible that this compound could disrupt normal cellular processes within the target organism, leading to the desired biological effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found to be an effective inhibitor of aluminum corrosion in a 1M HCl solution . This suggests that the efficacy and stability of this compound could potentially be influenced by factors such as pH and the presence of other chemical species in the environment.
Safety and Hazards
Future Directions
The inhibitive effect against copper-alloy corrosion in NaCl 3 wt% of a non-toxic compound, namely 5-Phenyl-1H-tetrazole (PT), is probed and compared with the performance of the most used and toxic 1H-Benzotriazole (BTA), by using a multi-technique approach . The reported experimental tests suggest PT as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion .
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-tetrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to metal ions, which can stabilize the negative charge by delocalization. This property makes this compound an effective ligand in coordination chemistry, where it can form stable complexes with metal ions. Additionally, the compound’s strong negative inductive effect and weak positive mesomeric effect contribute to its reactivity in biochemical systems .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in gene expression and cellular metabolism. For instance, this compound has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell . This compound’s impact on cellular function can vary depending on the cell type and the concentration used.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s tetrazole ring structure allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, this compound can interact with nucleic acids, potentially affecting gene expression by binding to DNA or RNA . These interactions at the molecular level contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under recommended storage conditions, but it can decompose when exposed to high temperatures or strong oxidizing agents . Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes in enzyme activity and gene expression persisting over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit mild biochemical effects, such as slight enzyme inhibition or changes in metabolite levels. At higher doses, this compound can cause more pronounced effects, including potential toxicity and adverse reactions . Studies have identified threshold doses beyond which the compound’s effects become significantly more potent, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation within the cell. The compound can undergo metabolic reactions that lead to the formation of stable intermediates, which can further participate in biochemical processes . These interactions can affect metabolic flux and alter the levels of specific metabolites, contributing to the compound’s overall biochemical impact.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its biochemical activity, as its presence in specific regions of the cell can enhance or inhibit certain biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, or other organelles, where it can exert its biochemical effects . The localization of this compound within the cell can impact its activity and function, as its interactions with biomolecules are often compartment-specific.
Properties
IUPAC Name |
1-phenyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-6-8-9-10-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPXPGSELZFFMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046765 | |
| Record name | 1-Phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5378-52-9 | |
| Record name | 1H-Tetrazole, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-TETRAZOLE, 1-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LCC44M8Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


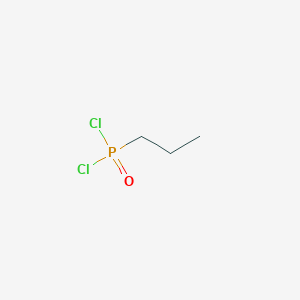
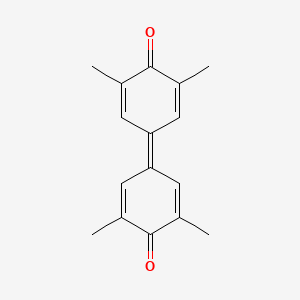

![N-[1H-Indol-3-YL-acetyl]valine acid](/img/structure/B1583827.png)





